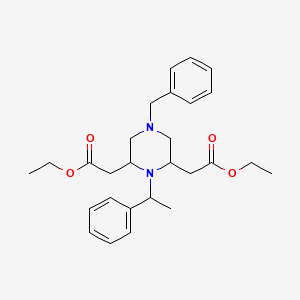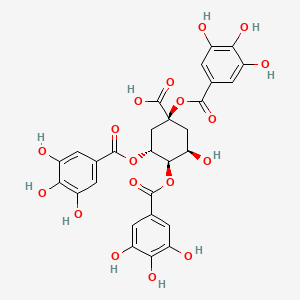
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide is a chemical compound with the molecular formula C14H17F6NO4S2. It is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications. This compound is part of the sulfonimide family, which is characterized by the presence of the sulfonimide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 2,6-diisopropylaniline with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonimide group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which can stabilize negative charges and facilitate various chemical transformations. The sulfonimide group interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethane)sulfonimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Silver bis(trifluoromethanesulfonyl)imide: Used as a catalyst in regioselective alkylation reactions.
Uniqueness
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide is unique due to its specific structural features, such as the presence of the 2,6-diisopropylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability.
Propriétés
Formule moléculaire |
C14H17F6NO4S2 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C14H17F6NO4S2/c1-8(2)10-6-5-7-11(9(3)4)12(10)21(26(22,23)13(15,16)17)27(24,25)14(18,19)20/h5-9H,1-4H3 |
Clé InChI |
PWGGFUKSXFQZJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)


![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)


![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)


